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molecular formula C15H10N2O3 B1323516 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid CAS No. 3601-62-5

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid

Cat. No. B1323516
M. Wt: 266.25 g/mol
InChI Key: ZMFBVMSFONVVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06977263B2

Procedure details

A mixture of methyl hydrogen isopthalalate (1.8 g, 10 mmol), benzoic hydrazide (1.4 g, 10 mmol) and phosphorous oxychloride (20 ml), under an atmosphere of nitrogen, was heated at 120° C. for 18 hours, then cooled to room temperature and then poured into ice water (500 ml). This mixture was treated with solid sodium carbonate until the aqueous layer was basic (pH 8-9) and the resultant pink solid was filtered. This material was treated with 100 ml methanol and the suspension was treated with sodium hydroxide solution (30 ml, 1M). The reaction mixture was heated at reflux for 4 hours, then cooled and then concentrated to dryness. The residue was dissolved in water (100 ml) and the solution was acidified to pH 3 by addition of concentrated hydrochloric acid. The resultant precipitate was filtered, then dried and then subjected to chromatography on silica gel eluting with a mixture of dichloromethane and methanol (98:2, v/v) to yield 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzoic acid as a white solid (600 mg). 1H NMR [(CD3)2SO, 500 MHz]: δ 8.80 (s, 1H), 8.38 (m, 1H), 8.18 (m, 3H), 7.78 (m, 1H), 7.62 (m, 3H). MS(EI): 265(M+−H).
[Compound]
Name
methyl hydrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O.[C:16](=[O:19])([O-])[O-:17].[Na+].[Na+]>>[C:2]1([C:1]2[O:8][C:1]([C:2]3[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=3)[C:16]([OH:17])=[O:19])=[N:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
methyl hydrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resultant pink solid was filtered
ADDITION
Type
ADDITION
Details
This material was treated with 100 ml methanol
ADDITION
Type
ADDITION
Details
the suspension was treated with sodium hydroxide solution (30 ml, 1M)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (100 ml)
ADDITION
Type
ADDITION
Details
the solution was acidified to pH 3 by addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
subjected to chromatography on silica gel eluting with a mixture of dichloromethane and methanol (98:2

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN=C(O1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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